3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

Catalog No.
S3317244
CAS No.
342638-54-4
M.F
C36H24N2
M. Wt
484.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

CAS Number

342638-54-4

Product Name

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl

IUPAC Name

9-[3-(3-carbazol-9-ylphenyl)phenyl]carbazole

Molecular Formula

C36H24N2

Molecular Weight

484.6 g/mol

InChI

InChI=1S/C36H24N2/c1-5-19-33-29(15-1)30-16-2-6-20-34(30)37(33)27-13-9-11-25(23-27)26-12-10-14-28(24-26)38-35-21-7-3-17-31(35)32-18-4-8-22-36(32)38/h1-24H

InChI Key

NSXJEEMTGWMJPY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=CC=CC=C86

3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl, also known as MCBP, has the molecular formula C36H24N and a CAS number of 342638-54-4. This compound features two carbazole units attached to a biphenyl core, creating a structure that enhances its electronic properties. It appears as white or light yellow crystals and is soluble in organic solvents like methanol and dichloromethane .

  • Absorb and emit light due to the conjugated π-electron systems, making it a candidate for OLEDs.
  • Transport charges due to the delocalized electrons, potentially useful in organic electronics.
  • Host Material

    mCBP functions as a host material in OLEDs. Host materials play a crucial role by providing a stable scaffold for the light-emitting molecules (dopants) dispersed within them []. The efficient transport of electrical charges through the host layer is essential for achieving optimal OLED performance [].

  • Triplet Energy

    mCBP possesses a high triplet energy level (around 2.8 eV) []. Triplet energy refers to the excited state of a molecule with paired electrons with opposite spins. In OLEDs, efficient light emission requires transfer of energy from the host to the dopant molecules. A higher triplet energy in the host material prevents unwanted energy back transfer from the dopant to the host, leading to improved OLED efficiency [].

  • Phosphorescent OLEDs

    mCBP shows promise for application in phosphorescent OLEDs. Phosphorescent OLEDs can utilize both singlet and triplet excitons for light emission, leading to theoretically 100% internal quantum efficiency. The high triplet energy of mCBP makes it a suitable host material for triplet harvesting mechanisms like Thermally Activated Delayed Fluorescence (TADF) in phosphorescent OLEDs [, ].

Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of nitrogen atoms in the carbazole moieties can influence reactivity.
  • Oxidation: The carbazole rings can undergo oxidation to form various derivatives.
  • Cross-Coupling Reactions: It can be involved in coupling reactions to form more complex polycyclic structures .

Research indicates that 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl exhibits biological activity, particularly as an inhibitor of phosphodiesterase enzymes. This inhibition suggests potential applications in pharmacology, especially in developing treatments for conditions like erectile dysfunction and other disorders influenced by cyclic nucleotide signaling .

Several methods have been developed for synthesizing 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl:

  • Nucleophilic Substitution: This involves the reaction of 9H-carbazole with appropriate electrophiles under controlled conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling techniques can effectively form the biphenyl linkage.
  • Cyclization Reactions: These methods can also involve cyclization of precursor compounds to yield the desired structure .

The unique properties of 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl make it suitable for various applications:

  • Organic Light Emitting Diodes (OLEDs): Its high electron mobility makes it an excellent candidate for use in OLED materials.
  • Organic Photovoltaics: The compound's ability to facilitate charge transport is beneficial for solar cell technologies.
  • Biological Research: Its role as a phosphodiesterase inhibitor opens avenues for research in pharmacology and biochemistry .

Studies on 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl have focused on its interactions with biological targets. For instance:

  • Phosphodiesterase Inhibition: Detailed kinetic studies reveal how the compound interacts with phosphodiesterase enzymes, providing insights into its mechanism of action.
  • Cellular Uptake: Investigations into how this compound is absorbed by cells could lead to enhanced drug delivery systems .

Several compounds share structural or functional similarities with 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
9H-CarbazoleCore structureSimple structure; widely studied for photophysical properties.
N,N'-Bis(carbazol-9-yl)phenylene diamineSimilar biphenyl coreUsed in polymeric materials for electronics.
4,4'-Bis(carbazol-9-yl)biphenylSimilar biphenyl coreExhibits different electronic properties due to substitution patterns.

While these compounds share certain characteristics with 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl, its specific arrangement of functional groups and enhanced electron mobility set it apart, making it particularly valuable in advanced materials science and biological applications .

XLogP3

9.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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